molecular formula C15H23NO2 B8202936 1-Benzyl-4-(3-hydroxypropyl)piperidin-4-ol

1-Benzyl-4-(3-hydroxypropyl)piperidin-4-ol

Cat. No.: B8202936
M. Wt: 249.35 g/mol
InChI Key: WBFFVQNCURBRRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(3-hydroxypropyl)piperidin-4-ol is a piperidine derivative that features a benzyl group attached to the nitrogen atom and a hydroxypropyl group attached to the fourth carbon of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(3-hydroxypropyl)piperidin-4-ol can be synthesized through several synthetic routes. One common method involves the alkylation of 1-benzylpiperidin-4-ol with 3-chloropropanol under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(3-hydroxypropyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-Benzyl-4-(3-hydroxypropyl)piperidin-4-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: The compound is utilized in the production of fine chemicals and as a building block for various chemical syntheses.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(3-hydroxypropyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group may facilitate binding to active sites, while the benzyl group can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

    1-Benzyl-4-hydroxypiperidine: Similar structure but lacks the hydroxypropyl group.

    4-Benzylpiperidine: Lacks the hydroxypropyl group and has different pharmacological properties.

    1-Benzyl-4-(hydroxymethyl)piperidin-4-ol: Similar structure with a hydroxymethyl group instead of a hydroxypropyl group.

Uniqueness: 1-Benzyl-4-(3-hydroxypropyl)piperidin-4-ol is unique due to the presence of both benzyl and hydroxypropyl groups, which confer distinct chemical and biological properties. These functional groups enhance its versatility in chemical synthesis and its potential as a pharmacologically active compound.

Properties

IUPAC Name

1-benzyl-4-(3-hydroxypropyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c17-12-4-7-15(18)8-10-16(11-9-15)13-14-5-2-1-3-6-14/h1-3,5-6,17-18H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFFVQNCURBRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CCCO)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.